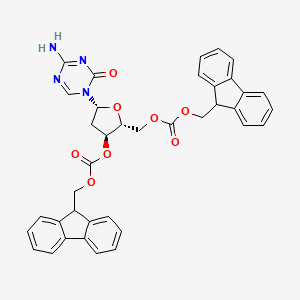
2-((4-Chlorobutyl)(methyl)amino)-N-(2,6-dimethylphenyl)acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Chlorobutyl)(methyl)amino)-N-(2,6-dimethylphenyl)acetamide hydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a chlorobutyl group, a methylamino group, and a dimethylphenylacetamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorobutyl)(methyl)amino)-N-(2,6-dimethylphenyl)acetamide hydrochloride typically involves a multi-step process. The initial step often includes the formation of the chlorobutyl group through a halogenation reaction. This is followed by the introduction of the methylamino group via a nucleophilic substitution reaction. The final step involves the coupling of the dimethylphenylacetamide moiety through an amide bond formation reaction. The reaction conditions usually require the use of organic solvents, catalysts, and controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process is optimized to minimize waste and maximize efficiency. Quality control measures are implemented at various stages to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-Chlorobutyl)(methyl)amino)-N-(2,6-dimethylphenyl)acetamide hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The chlorobutyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Aplicaciones Científicas De Investigación
2-((4-Chlorobutyl)(methyl)amino)-N-(2,6-dimethylphenyl)acetamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-((4-Chlorobutyl)(methyl)amino)-N-(2,6-dimethylphenyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- **2-((4-Chlorobutyl)(methyl)amino)-N-(2,6-dimethylphenyl)acetamide
- **2-((4-Chlorobutyl)(methyl)amino)-N-(2,6-dimethylphenyl)acetamide sulfate
- **2-((4-Chlorobutyl)(methyl)amino)-N-(2,6-dimethylphenyl)acetamide phosphate
Uniqueness
Compared to similar compounds, 2-((4-Chlorobutyl)(methyl)amino)-N-(2,6-dimethylphenyl)acetamide hydrochloride exhibits unique properties due to the presence of the hydrochloride group. This group can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C15H24Cl2N2O |
|---|---|
Peso molecular |
319.3 g/mol |
Nombre IUPAC |
2-[4-chlorobutyl(methyl)amino]-N-(2,6-dimethylphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C15H23ClN2O.ClH/c1-12-7-6-8-13(2)15(12)17-14(19)11-18(3)10-5-4-9-16;/h6-8H,4-5,9-11H2,1-3H3,(H,17,19);1H |
Clave InChI |
NBESRSJZEXDBNU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)CN(C)CCCCCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


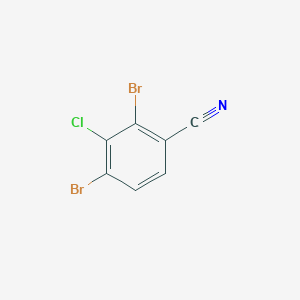
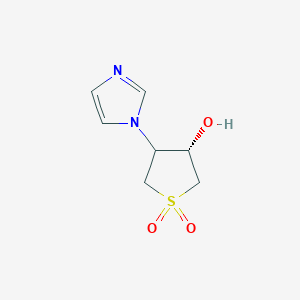

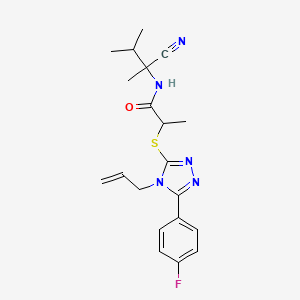
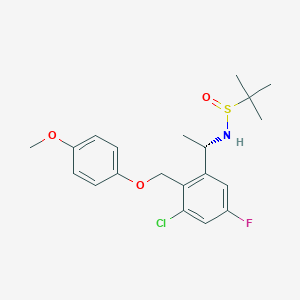

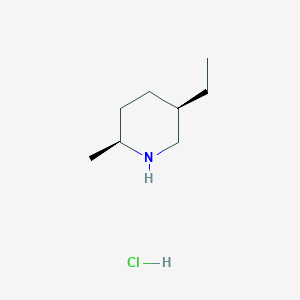
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B13351775.png)

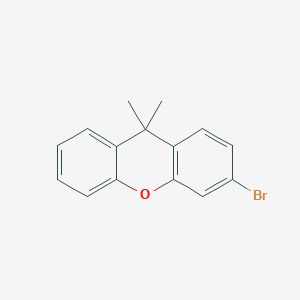
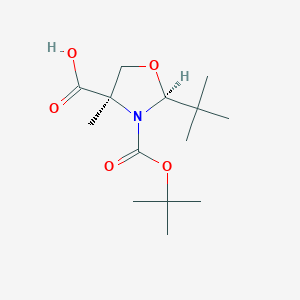
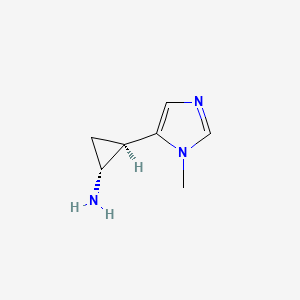
![3-[(Ethylsulfanyl)methyl]-6-(naphthalen-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351804.png)
